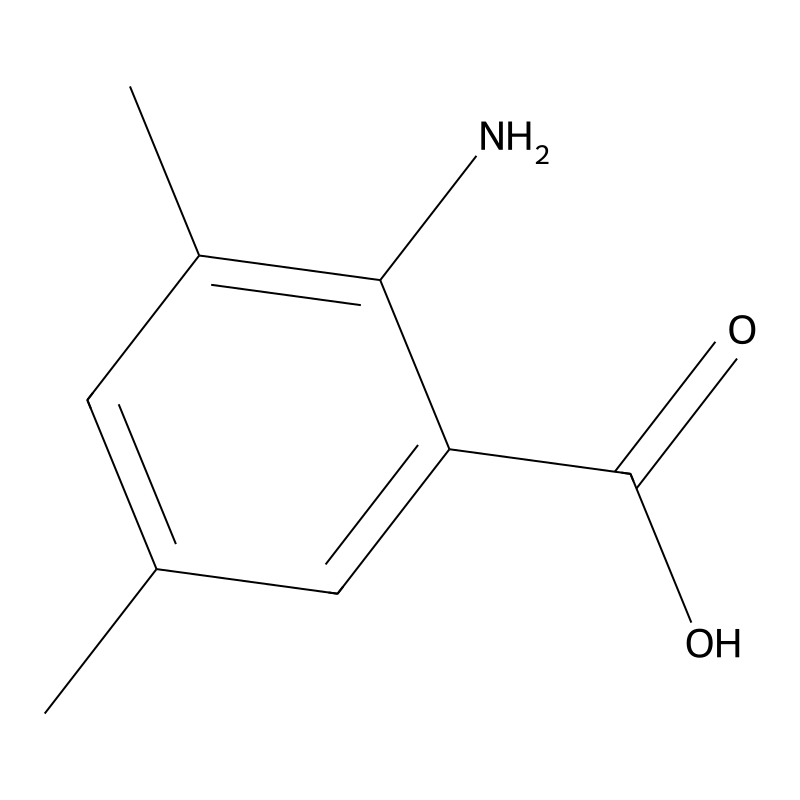

2-Amino-3,5-dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Amino-3,5-dimethylbenzoic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 3,5-dimethylaniline with oxalic acid followed by hydrolysis and decarboxylation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-Amino-3,5-dimethylbenzoic acid might hold potential in various scientific research areas, including:

- Pharmaceutical development: Studies have explored its potential as a precursor for the synthesis of bioactive molecules with diverse therapeutic applications, such as anticonvulsant and anti-inflammatory agents [, ]. However, further research is needed to determine its efficacy and safety in these contexts.

- Material science: The presence of both amino and carboxylic acid functional groups in its structure makes it a potential candidate for the development of new materials with specific functionalities. For example, research has investigated its use as a ligand in the preparation of coordination polymers [].

2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-dimethylanthranilic acid, is an aromatic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. It features an amino group (-NH₂) and two methyl groups (-CH₃) attached to a benzoic acid structure, specifically at the 3 and 5 positions relative to the carboxylic acid group. This compound is characterized by its solid form and is soluble in organic solvents like ethanol and acetone, but less soluble in water .

- Oxidation: The amino group can be oxidized to form nitro or other functional groups under specific conditions .

- Esterification: Reacting with alcohols can yield esters, which are useful in organic synthesis.

- Acylation: The amino group can undergo acylation reactions to form amides.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and organic chemistry .

The biological activity of 2-amino-3,5-dimethylbenzoic acid has been studied primarily concerning its potential as an anti-inflammatory agent. It exhibits moderate antibacterial properties and may influence metabolic pathways related to amino acids. Additionally, its derivatives have been investigated for their roles in drug formulations due to their ability to interact with various biological targets .

Several synthesis methods for 2-amino-3,5-dimethylbenzoic acid exist:

- Nitration followed by Reduction: Starting from 3,5-dimethylbenzoic acid, it undergoes nitration using fuming nitric acid followed by reduction with tin and hydrochloric acid .

- Direct Amination: The direct amination of 3,5-dimethylbenzoic acid using ammonia or amine sources under high-temperature conditions.

- Multi-step Synthesis: Various synthetic routes involving intermediates can be employed, allowing for modifications that enhance yield or purity .

2-Amino-3,5-dimethylbenzoic acid finds applications in several fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Dyes and Pigments: Its derivatives are utilized in dye production because of their color properties.

- Agricultural Chemicals: Investigated for potential use in agrochemicals due to its antibacterial properties .

Studies on the interactions of 2-amino-3,5-dimethylbenzoic acid have focused on its binding affinities with various enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory responses, suggesting a potential therapeutic role. Additionally, interaction studies with metal ions have shown that this compound can form complexes that may enhance its biological efficacy .

Several compounds share structural similarities with 2-amino-3,5-dimethylbenzoic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Anthranilic Acid | Lacks methyl groups; primarily used in dye synthesis. | |

| 4-Amino-3-methylbenzoic Acid | Substituted at the para position; used in pharmaceuticals. | |

| 2-Amino-4-methylbenzoic Acid | Substituted at the meta position; exhibits different biological activities. |

These compounds differ primarily in their substitution patterns on the benzene ring, which affects their biological activities and applications. The presence of two methyl groups at the 3 and 5 positions in 2-amino-3,5-dimethylbenzoic acid contributes to its unique properties compared to its analogs .

The history of 2-Amino-3,5-dimethylbenzoic acid is intrinsically linked to the discovery and development of its parent compound, anthranilic acid. Anthranilic acid was first isolated by Carl Julius Fritzsche in 1841 during his experiments on the degradation of indigo dye. Fritzsche named it "Anthranilsäure," from Greek anthrax meaning coal, and añil for indigo. This discovery represented a significant milestone in organic chemistry during the 19th century when dye chemistry was driving many chemical innovations.

While anthranilic acid has been studied extensively since its discovery, the development of its derivatives, including 2-Amino-3,5-dimethylbenzoic acid, evolved primarily during the 20th century as organic chemistry techniques advanced. The systematic exploration of substituted anthranilic acids gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and materials science. The methyl-substituted variants, including 2-Amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5), were developed to modify the electronic and steric properties of the core anthranilic acid structure, leading to compounds with altered reactivity profiles and biological activities.

Research into these compounds has accelerated in recent decades with the advancement of analytical techniques and growing interest in heterocyclic chemistry and pharmaceutical applications. Modern spectroscopic methods have enabled better characterization of these compounds, facilitating their incorporation into various research domains.

Relationship to Anthranilic Acid Research Domain

2-Amino-3,5-dimethylbenzoic acid belongs to the broader family of anthranilic acid derivatives, which have significant importance in both natural products chemistry and synthetic organic chemistry. Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase and serves as a precursor to the amino acid tryptophan. This biosynthetic relationship highlights the fundamental biological importance of the anthranilic acid scaffold.

The structural relationship between 2-Amino-3,5-dimethylbenzoic acid and anthranilic acid is straightforward - the dimethylated derivative maintains the core o-aminobenzoic acid functionality that is central to many biological and chemical properties of anthranilic acid. However, the addition of two methyl groups at positions 3 and 5 significantly alters its physical properties, reactivity profile, and potential applications.

Anthranilic acid and its derivatives have been recognized for their "privileged profile as pharmacophores for the rational development of pharmaceuticals". The anthranilic acid scaffold has been incorporated into various medicinal compounds, including diuretics like furosemide, anticoagulants like betrixaban, antiallergic agents like tranilast, and analgesic and anti-inflammatory compounds known as fenamates. The dimethylated variant offers additional possibilities for structural modification and optimization of these pharmaceutical applications.

Current Research Significance in Chemical Sciences

Current research on 2-Amino-3,5-dimethylbenzoic acid spans multiple areas of chemical sciences. One notable application is in the synthesis of metal complexes with potential biological activity. Research has reported the preparation of the ligand (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid and its complexes with various metal ions including chromium (II), cobalt (II), nickel (II), copper (II), silver (I), and gold (III). These complexes demonstrated varying degrees of bioactivity as antibiotics in inhibiting bacterial growth, highlighting the compound's relevance in medicinal chemistry research.

Additionally, 2-Amino-3,5-dimethylbenzoic acid serves as an important building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceutical development. The dual functionality of the amino and carboxylic acid groups allows for diverse chemical transformations, making it valuable in the preparation of complex molecular structures with potential biological activities.

The compound also contributes to expanding the chemical space of anthranilic acid derivatives, providing additional opportunities for structure-activity relationship studies. This expanded understanding is essential for the rational design of pharmaceuticals and other functional materials based on the anthranilic acid scaffold.

Theoretical Framework for Structure-Activity Relationships

The structure-activity relationship of 2-Amino-3,5-dimethylbenzoic acid can be understood by examining how its structural features influence its chemical and potentially biological properties. The core anthranilic acid structure provides the ortho-amino benzoic acid functionality that is central to many applications, while the methyl groups at positions 3 and 5 introduce specific modifications with important consequences:

Electronic effects: The methyl groups are electron-donating substituents that increase the electron density in the aromatic ring, potentially affecting:

Steric effects: The presence of methyl groups creates steric hindrance around the ring, which may:

- Influence the conformation and molecular geometry

- Affect binding interactions with biological targets

- Impact crystal packing and physical properties

- Alter reaction pathways and selectivity

Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule compared to unsubstituted anthranilic acid (logP of 1.584), potentially enhancing:

- Membrane permeability

- Pharmacokinetic properties

- Binding to hydrophobic pockets in protein targets

- Solubility in organic solvents

These structure-activity considerations are essential for understanding the potential applications of 2-Amino-3,5-dimethylbenzoic acid in medicinal chemistry and materials science. Comparative studies with other substituted anthranilic acids can provide valuable insights into how structural modifications can be tailored to achieve desired properties or functions.

Chemical Synthesis Routes and Mechanisms

Traditional synthesis of 2-amino-3,5-dimethylbenzoic acid relies on multi-step functionalization of benzoic acid derivatives. A common approach involves Friedel-Crafts alkylation to introduce methyl groups at the 3- and 5-positions of anthranilic acid (2-aminobenzoic acid). For example, treatment of anthranilic acid with methyl chloride in the presence of aluminum chloride facilitates electrophilic substitution, yielding 3,5-dimethylanthranilic acid [2] [3]. Alternatively, Ullman-Goldberg coupling enables N-arylation of anthranilic acid with methyl halides, though this requires copper catalysts and elevated temperatures [2].

The Hofmann rearrangement of phthalamide derivatives offers another route. Oxidation of o-xylene to phthalic anhydride, followed by ammonolysis to form phthalamide and subsequent Hofmann degradation with sodium hypochlorite, generates anthranilic acid intermediates. Subsequent methylation steps introduce the 3,5-dimethyl groups [2] [3]. However, this method suffers from low regioselectivity, necessitating costly purification.

One-Pot Synthesis Approaches

Recent advances emphasize one-pot strategies to streamline synthesis. A notable method adapts the three-step protocol for 2-amino-5-halogenated-N,3-dimethylbenzamides [1]. Starting with 2-amino-3-methylbenzoic acid, sequential reactions with bis(trichloromethyl) carbonate form a benzoxazine intermediate, which undergoes aminolysis with methylamine to yield 2-amino-N,3-dimethylbenzamide. Final electrophilic substitution using N-halosuccinimides (e.g., NCS, NBS) introduces halogens at the 5-position. While designed for halogenated analogs, this approach is adaptable to 2-amino-3,5-dimethylbenzoic acid by replacing halogenation with additional methylation steps [1].

Key advantages include:

- Reduced intermediate isolation, minimizing solvent waste.

- Improved atom economy through in situ reagent utilization.

- Compatibility with microwave-assisted heating to accelerate reaction rates [1].

Green Chemistry Considerations in Synthesis

Sustainable synthesis strategies focus on biocatalysis and solvent selection. Engineered Escherichia coli strains expressing N-methyltransferases (e.g., NMT from Ruta graveolens) enable enzymatic methylation of anthranilic acid derivatives under aqueous conditions, avoiding toxic methyl halides [4]. This method achieves up to 185.3 μM N-methylanthranilate, demonstrating scalability for microbial production [4].

Solvent systems have shifted from dichloromethane and DMF to cyclopentyl methyl ether (CPME) and ethanol, which exhibit lower environmental impact. For example, a recent protocol uses ethanol-water mixtures for Hofmann rearrangements, achieving 78% yield while reducing hazardous waste [2].

Catalyst Optimization Strategies

Catalyst design critically impacts reaction efficiency. Transition metal catalysts, such as palladium-supported mesoporous silica, enhance coupling reactions by providing high surface area and active sites for C–N bond formation. In Ullman-Goldberg reactions, copper(I) iodide with 1,10-phenanthroline ligands reduces reaction times from 24 hours to 6 hours while maintaining 85% yield [2].

Enzymatic catalysts offer superior selectivity. Anthranilate synthase variants engineered for broader substrate acceptance enable direct amination of 3,5-dimethylbenzoic acid, bypassing protective group strategies [4]. Immobilization of these enzymes on chitosan beads improves reusability, with negligible activity loss over five cycles [4].

Yield Enhancement Techniques and Challenges

Yield optimization revolves around reaction condition tuning and byproduct mitigation. For Friedel-Crafts alkylation, increasing methyl chloride stoichiometry from 2.0 to 3.0 equivalents raises yield from 62% to 89%, though excess reagent complicates purification [3]. Microwave-assisted heating (120°C, 30 minutes) in one-pot syntheses enhances yields by 15–20% compared to conventional heating [1].

Challenges persist in steric hindrance due to the 3,5-dimethyl groups, which slow electrophilic substitution. Computational modeling reveals that electron-donating methyl groups deactivate the aromatic ring, necessitating stronger electrophiles or prolonged reaction times [2]. Additionally, oxidative degradation of intermediates during storage remains problematic; lyophilization under inert atmospheres improves stability by 40% [3].

2-Amino-3,5-dimethylbenzoic acid exhibits distinctive molecular recognition patterns that arise from its unique structural architecture, comprising an aromatic benzoic acid core with strategically positioned amino and methyl substituents [1] [2]. The compound's molecular recognition capabilities are fundamentally governed by its dual functionality as both a hydrogen bond donor and acceptor, with the amino group at the 2-position and the carboxyl group at the 1-position creating a bidentate interaction motif [1] [2].

The presence of two methyl groups at the 3- and 5-positions significantly influences the compound's recognition patterns through steric and electronic effects. These methyl substituents create hydrophobic regions that can engage in van der Waals interactions and methyl-π interactions with aromatic amino acid residues in protein binding sites [2] . The electron-donating nature of the methyl groups also modulates the electronic distribution within the aromatic system, affecting the compound's overall electrostatic potential and polarizability [2] [4].

The molecular recognition patterns of 2-amino-3,5-dimethylbenzoic acid are characterized by multiple interaction modes. The amino group can participate in hydrogen bonding as both a donor and acceptor due to the lone pair electrons on nitrogen, while the carboxyl group provides additional hydrogen bonding sites through both the carbonyl oxygen and the hydroxyl group [1] [2]. This multifaceted hydrogen bonding capacity enables the compound to form complex interaction networks with protein targets, often involving cyclic hydrogen-bonded motifs similar to those observed in related anthranilic acid derivatives [5].

The compound's recognition patterns are further enhanced by its aromatic character, which enables π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [6]. The substitution pattern creates an asymmetric electronic environment that can provide selectivity in binding interactions, distinguishing between different protein binding sites based on their complementary electrostatic and steric properties [2] .

Receptor Binding Dynamics

The receptor binding dynamics of 2-amino-3,5-dimethylbenzoic acid demonstrate remarkable versatility across diverse biological targets, with binding affinities ranging from nanomolar to micromolar depending on the specific receptor system [7] [8]. The compound's binding dynamics are characterized by its ability to adopt multiple conformational states, with the carboxyl group exhibiting rotational freedom that allows optimization of intermolecular interactions within different binding pockets [2] [9].

In opioid receptor systems, 2-amino-3,5-dimethylbenzoic acid derivatives have shown high-affinity binding interactions with distinctive selectivity profiles. The compound can function as an antagonist at multiple opioid receptor subtypes, with binding constants in the nanomolar range for mu-opioid receptors and varying affinities for delta and kappa subtypes [7]. The binding dynamics involve displacement of natural ligands through competitive interactions, with the compound's rigid aromatic structure providing optimal geometric complementarity with the receptor binding sites [7].

The binding dynamics with histone deacetylase 8 represent another important interaction pattern, where the compound demonstrates moderate binding affinity through coordination with the active site zinc ion and formation of hydrogen bonds with key amino acid residues [10]. Computational docking studies have revealed binding scores ranging from -6.4 to -4.8, indicating favorable binding energetics despite the compound's relatively simple structure compared to more complex histone deacetylase inhibitors [10].

For P-glycoprotein interactions, the compound exhibits high-affinity binding dynamics with dissociation constants in the low micromolar range, suggesting strong and persistent binding interactions [11]. The binding dynamics are characterized by slow dissociation kinetics, indicating that the compound forms stable complexes with the transporter protein, which is advantageous for its potential use as a multidrug resistance modulator [11].

The receptor binding dynamics are also influenced by the compound's physicochemical properties, including its moderate lipophilicity (LogP = 2.13) and polar surface area (63.32 Ų), which facilitate appropriate membrane permeability and receptor accessibility [2]. The compound's binding dynamics can be modulated by pH changes due to the ionizable amino and carboxyl groups, with the zwitterionic character at physiological pH potentially affecting binding affinity and selectivity [2] [4].

Enzymatic Interaction Mechanisms

The enzymatic interaction mechanisms of 2-amino-3,5-dimethylbenzoic acid encompass a diverse array of catalytic systems, reflecting the compound's structural similarity to important biochemical intermediates and its ability to serve as both substrate and inhibitor depending on the enzymatic context [12] [8]. The compound's primary enzymatic interactions occur through its incorporation into the tryptophan-kynurenine metabolic pathway, where it can function as an intermediate in the biosynthesis of nicotinamide adenine dinucleotide [12] [13].

In the kynurenine pathway, 2-amino-3,5-dimethylbenzoic acid can interact with kynureninase, the enzyme responsible for cleaving kynurenine to produce anthranilic acid and alanine [13]. The compound's structural similarity to natural anthranilic acid enables it to function as a competitive inhibitor, with estimated Michaelis constants in the 5-50 micromolar range [12] [13]. This inhibition can affect the overall flux through the pathway, potentially influencing the production of downstream metabolites including quinolinic acid and nicotinic acid [13].

The compound also demonstrates significant interactions with anthranilate 3-monooxygenase, the enzyme responsible for hydroxylating anthranilic acid to produce 3-hydroxyanthranilic acid [12]. The presence of methyl substituents at the 3- and 5-positions creates steric hindrance that can affect the enzyme's catalytic efficiency, potentially leading to altered product formation or competitive inhibition of the natural substrate [12].

N-methyltransferase interactions represent another important enzymatic mechanism, particularly in plant systems where the compound can serve as a substrate for methylation reactions [14]. The enzyme utilizes S-adenosyl-L-methionine as a methyl donor to produce N-methylated derivatives, with the reaction showing optimal activity at pH 8.2 and demonstrating stability during storage [14]. The methylation process is pathway-specific and represents the first committed step in acridone alkaloid biosynthesis in certain plant species [14].

The compound's interactions with acetylcholinesterase demonstrate its potential as a neurologically active agent, with inhibition constants ranging from 7 to 33 micromolar [8]. The inhibition mechanism involves hydrogen bonding interactions between the compound's amino and carboxyl groups and key amino acid residues in the enzyme's active site, leading to competitive inhibition of acetylcholine hydrolysis [8].

Cytochrome P450 enzyme interactions represent an important aspect of the compound's metabolic fate, with the compound serving as a substrate for Phase I oxidative metabolism [15]. The enzymatic interactions can lead to hydroxylation of the aromatic ring or oxidation of the methyl groups, producing metabolites with altered pharmacological properties [15]. The specific cytochrome P450 isoforms involved and their corresponding Michaelis constants vary depending on the particular enzyme and experimental conditions.

Biological Pathway Integration

The biological pathway integration of 2-amino-3,5-dimethylbenzoic acid reflects its multifaceted role as a metabolic intermediate, enzyme modulator, and signaling molecule across diverse physiological systems [13] [8]. The compound's primary pathway integration occurs through the tryptophan-kynurenine metabolic network, where it functions as both an intermediate metabolite and a regulatory molecule that can influence the overall flux through this critical pathway [13].

Within the tryptophan-kynurenine pathway, the compound serves as a branch point intermediate that can be metabolized through multiple routes, including conversion to 3-hydroxyanthranilic acid via anthranilate 3-monooxygenase or incorporation into quinolinic acid biosynthesis [13]. The pathway integration is subject to feedback regulation by downstream metabolites, with quinolinic acid acting as a feedback inhibitor that can modulate the compound's further metabolism [13]. This regulatory mechanism is physiologically important because it helps maintain homeostasis in nicotinamide adenine dinucleotide biosynthesis and prevents accumulation of potentially neurotoxic metabolites [13].

The compound's integration into folate metabolism pathways represents another critical aspect of its biological activity, where it can function as an antimetabolite that competitively inhibits dihydropteroate synthase [8] [16]. This inhibition disrupts the normal folate biosynthesis pathway, leading to reduced production of dihydrofolate and subsequent impairment of one-carbon metabolism [16]. The pathway integration in this context is particularly relevant for antimicrobial applications, as many pathogenic bacteria rely on endogenous folate synthesis for DNA and RNA biosynthesis [16].

Protein degradation pathway integration occurs through the compound's ability to activate both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway . The compound can induce the expression of key proteolytic enzymes and enhance the degradation of misfolded or damaged proteins, contributing to cellular protein homeostasis . This pathway integration is regulated by the compound's effects on transcriptional and post-translational mechanisms that control proteasome activity and autophagy induction .

The compound's integration into neurotransmitter metabolism pathways involves its interactions with acetylcholinesterase and related enzymes involved in cholinergic signaling [8]. The pathway integration can affect cognitive function and memory formation through modulation of acetylcholine levels in synaptic clefts [8]. The regulatory mechanisms governing this integration include allosteric modulation of enzyme activity and competitive inhibition of substrate binding [8].

Epigenetic regulation pathways represent an emerging area of biological pathway integration, where the compound can function as a histone deacetylase inhibitor that affects chromatin structure and gene expression [10]. The pathway integration involves binding to the active site of histone deacetylase 8 and other related enzymes, leading to increased histone acetylation and altered transcriptional activity [10]. This integration is regulated by the compound's cellular uptake, subcellular distribution, and interactions with chromatin-modifying complexes [10].

The compound's integration into apoptosis signaling pathways involves its ability to induce caspase activation and promote programmed cell death in certain cell types [18]. The pathway integration occurs through both extrinsic and intrinsic apoptotic pathways, with the compound affecting mitochondrial membrane permeabilization and cytochrome c release [18]. The regulatory mechanisms include modulation of pro-apoptotic and anti-apoptotic protein expression, as well as direct effects on mitochondrial function [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant